REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:10]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[O:11])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.CNCCN>O1CCCC1>[NH2:1][C:2]1[C:3]([C:10]([NH:12][CH2:16][CH2:15][NH:14][CH3:13])=[O:11])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)N1C=NC=C1
|
Name
|
|
Quantity
|
183.5 mmol
|
Type
|
reactant
|
Smiles
|
CNCCN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from 2-propanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 85 mmol | |
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |